molecular formula C6H10ClN5 B166578 2-Chloro-4-methylamino-6-ethylamino-S-triazine CAS No. 3084-92-2

2-Chloro-4-methylamino-6-ethylamino-S-triazine

Cat. No.: B166578
CAS No.: 3084-92-2
M. Wt: 187.63 g/mol
InChI Key: DDWNNIQSVZUJFV-UHFFFAOYSA-N
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Description

2-Chloro-4-methylamino-6-ethylamino-S-triazine is a chemical compound belonging to the class of triazine herbicides. It is structurally characterized by a triazine ring substituted with chlorine, methylamino, and ethylamino groups. This compound is known for its use in agricultural applications, particularly as a herbicide to control broadleaf and grassy weeds.

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-4-methylamino-6-ethylamino-S-triazine are yet to be fully identified. It is known that this compound has herbicidal properties .

Mode of Action

It is believed to interact with its targets in a way that disrupts their normal functioning, leading to the herbicidal effects observed .

Biochemical Pathways

It is believed that the compound interferes with the normal functioning of certain enzymes, disrupting the biochemical pathways they are involved in .

Pharmacokinetics

The compound has a molecular weight of 18763, and a density of 1374g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

It is known that the compound has herbicidal properties, suggesting that it may cause damage or death to certain types of plants .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the pH of the solution in which the compound is present can affect its degradation rate . More research is needed to fully understand how various environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

It is known that triazine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazine derivative and the biomolecules it interacts with .

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylamino-6-ethylamino-S-triazine typically involves the reaction of cyanuric chloride with methylamine and ethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups. The reaction conditions often include:

    Temperature: Moderate temperatures, typically around 50-70°C.

    Solvent: Common solvents include water or organic solvents like acetone.

    Catalysts: No specific catalysts are required, but the reaction can be facilitated by the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the scale of production, batch reactors or continuous flow reactors are used.

    Purification: The crude product is purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylamino-6-ethylamino-S-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.

    Oxidation and Reduction: The amino groups can undergo oxidation to form corresponding nitroso or nitro derivatives.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding amines and triazine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of hydroxyl or alkoxy derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Hydrolysis: Formation of amines and triazine derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Properties:

  • Molecular Formula: C8_8H11_11ClN5_5
  • Molecular Weight: 187.63 g/mol
  • Density: 1.374 g/cm³

The compound features a triazine ring substituted with chlorine, methylamino, and ethylamino groups. Its herbicidal properties stem from its ability to disrupt specific biochemical pathways in plants, likely by interfering with enzyme functions essential for plant growth and development .

Agricultural Applications

2-Chloro-4-methylamino-6-ethylamino-S-triazine is predominantly used as a herbicide to control a range of broadleaf and grassy weeds. Its effectiveness is influenced by environmental factors such as soil pH and moisture levels, which can affect its degradation and activity.

Chemistry

In synthetic chemistry, this compound serves as a precursor for creating other triazine derivatives. The reactions typically involve nucleophilic substitution where amino groups replace chlorine atoms on cyanuric chloride under controlled conditions (temperature: 50-70°C) using solvents like water or acetone .

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
SubstitutionChlorine atom replaced by nucleophiles (e.g., hydroxyl groups)
OxidationAmino groups oxidized to nitroso or nitro derivatives
HydrolysisFormation of amines and triazine derivatives under acidic/basic conditions

Biological Research

Research has shown that triazine derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, certain derivatives have demonstrated efficacy against various cancer cell lines and microbial pathogens . The structural similarities between triazines allow for the exploration of their potential therapeutic applications.

Case Study: Anticancer Activity
A study on triazine derivatives indicated that compounds similar to this compound inhibited DNA gyrase activity, showcasing potential as antitumor agents .

Industrial Applications

In the industrial sector, this compound is utilized in formulating herbicides that are effective in agricultural practices. Its role in the synthesis of polymer photostabilizers also highlights its versatility beyond herbicidal applications .

Comparison with Similar Compounds

Similar Compounds

    Atrazine: 2-Chloro-4-ethylamino-6-isopropylamino-S-triazine, widely used as a herbicide.

    Simazine: 2-Chloro-4,6-bis(ethylamino)-S-triazine, another herbicide with similar applications.

    Propazine: 2-Chloro-4,6-bis(isopropylamino)-S-triazine, used for weed control in various crops.

Uniqueness

2-Chloro-4-methylamino-6-ethylamino-S-triazine is unique due to its specific substitution pattern, which imparts distinct herbicidal properties. Its combination of methylamino and ethylamino groups provides a balance of hydrophobic and hydrophilic characteristics, enhancing its effectiveness as a herbicide.

Biological Activity

2-Chloro-4-methylamino-6-ethylamino-S-triazine, commonly known as a derivative of the herbicide atrazine, is a member of the s-triazine family. This compound has garnered attention due to its biological activity, particularly in agricultural and environmental contexts. Understanding its biological effects is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H10ClN5\text{C}_7\text{H}_{10}\text{ClN}_5

This compound contains a chloro group, two amino groups, and a triazine ring, which contributes to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiproliferative Effects : Studies have shown that s-triazine derivatives can inhibit cell proliferation in various cancer cell lines.
  • Neurotoxicity : As with other triazines, this compound may impact neurological functions, particularly through its metabolites.
  • Endocrine Disruption : There is evidence suggesting that s-triazines can disrupt endocrine functions in wildlife and potentially in humans.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Gene Expression Modulation : The compound may affect gene expression related to cell growth and apoptosis.

Case Studies

Several studies have explored the effects of this compound:

  • Study on Cancer Cell Lines :
    • A study investigated the antiproliferative effects of various s-triazine derivatives on HCT-116 colorectal cancer cells. Results indicated that certain derivatives could induce apoptosis, suggesting potential therapeutic applications .
  • Neurotoxicological Assessment :
    • Research examining the neurotoxic effects of atrazine and its derivatives found significant alterations in behavior and neurological function in animal models exposed to high doses . The metabolites were detected at elevated levels in brain tissues, indicating potential neurotoxic effects.
  • Endocrine Disruption Studies :
    • Investigations into the endocrine-disrupting properties of atrazine derivatives revealed changes in reproductive hormone levels in exposed wildlife, raising concerns about their impact on ecosystems .

Data Tables

Biological ActivityDescriptionReferences
Antiproliferative ActivityInduces apoptosis in cancer cells
NeurotoxicityAlters neurological function in animal models
Endocrine DisruptionAffects reproductive hormones in wildlife

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. Key findings include:

  • Metabolism : The compound is metabolized to various active metabolites that may contribute to its biological effects.
  • Tissue Distribution : High concentrations have been observed in brain tissues following exposure, suggesting significant bioaccumulation potential .

Properties

IUPAC Name

6-chloro-2-N-ethyl-4-N-methyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN5/c1-3-9-6-11-4(7)10-5(8-2)12-6/h3H2,1-2H3,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWNNIQSVZUJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184855
Record name 2-Chloro-4-methylamino-6-ethylamino-s-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3084-92-2
Record name 2-Chloro-4-methylamino-6-ethylamino-s-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-methylamino-6-ethylamino-s-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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